

H-D-ALLO-THR-OME HCL chemical properties and structure

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Compound of Interest

Compound Name: **H-D-ALLO-THR-OME HCL**

Cat. No.: **B555651**

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An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride

Introduction

H-D-allo-Threonine methyl ester hydrochloride (**H-D-allo-Thr-OMe HCl**) is a derivative of D-allothreonine, a stereoisomer of the essential amino acid threonine.^[1] As a chiral building block, this compound is of significant interest to researchers and scientists in organic synthesis and drug development.^[2] Its esterified carboxylic acid and hydrochloride salt form enhance its solubility and stability, making it a valuable intermediate for subsequent chemical transformations, particularly in peptide synthesis.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **H-D-allo-Thr-OMe HCl**.

Chemical Structure and Stereochemistry

H-D-allo-Thr-OMe HCl possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). The "D-allo" configuration specifies a particular stereochemistry, defined as (2R, 3R).^[4] The presence of the methyl ester at the carboxyl group and the hydrochloride salt at the amino group are key functional modifications.

Caption: 2D Structure of H-D-allo-Threonine Methyl Ester Hydrochloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **H-D-allo-Thr-OMe HCl**.

Property	Value	Reference(s)
CAS Number	60538-18-3	[2] [5]
Molecular Formula	$C_5H_{11}NO_3 \cdot HCl$ (or $C_5H_{12}ClNO_3$)	[2] [5]
Molecular Weight	169.61 g/mol	[2] [5]
Appearance	White to off-white solid	[2] [4]
Purity	$\geq 95\% - 98\%$	[2] [4] [6]
Melting Point	95-97°C or 110-113°C	[4] [6]
Optical Rotation	-22.6° (c=1.5, MeOH)	[6]
Storage Conditions	Store at -20°C, 0-8°C, or 2-8°C in a tightly closed container.	[2] [4]
SMILES	C--INVALID-LINK-- OC)N">C@HO.Cl	
InChI Key	OZSJLLVVZFTDEY- VKKIDBQXSA-N	[4]

Spectroscopic Data

While a complete, publicly available dataset for **H-D-allo-Thr-OMe HCl** is limited, data from closely related compounds and patent literature provide a strong profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is based on experimental findings for D-allothreonine methyl ester hydrochloride.[\[7\]](#)

¹ H NMR (400MHz, MeOD)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
α -H	4.09	d	1H	CH-N	3.5
β -H	4.26	d	1H	CH-O	6.6
-OCH ₃	3.85	s	3H	Ester CH ₃	N/A
γ -CH ₃	1.27	d	3H	Threonine CH ₃	6.6

Note: Predicted ¹³C NMR data for the related DL-Threonine methyl ester hydrochloride suggests signals around ~170-172 (C=O), ~66-68 (β -C), ~58-60 (α -C), ~52-54 (-OCH₃), and ~19-21 (γ -C) ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry data from patent literature indicates the following.[7]

Ionization Mode	m/z	Assignment
ESI	134 (M ⁺⁺ 1)	Protonated Molecule (Free Base)

Note: Predicted fragmentation for the related DL-isomer includes ions at m/z 116.0712 [M-HCl-H₂O+H]⁺ and 74.0606 [M-HCl-C₂H₅O]⁺.[8]

Infrared (IR) Spectroscopy

Expected characteristic peaks for the DL-isomer are summarized below.[8]

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	O-H Stretch (hydroxyl)
~3100-2800	N-H Stretch (ammonium), C-H Stretch
~1740	C=O Stretch (ester)
~1580	N-H Bend (ammonium)
~1200	C-O Stretch (ester)
~1100	C-O Stretch (hydroxyl)

Experimental Protocols

Synthesis of H-D-allo-Thr-OMe HCl via Esterification

This protocol is adapted from a method described for the synthesis of D-allothreonine methyl ester hydrochloride, which reports a 99.5% yield.[3][7]

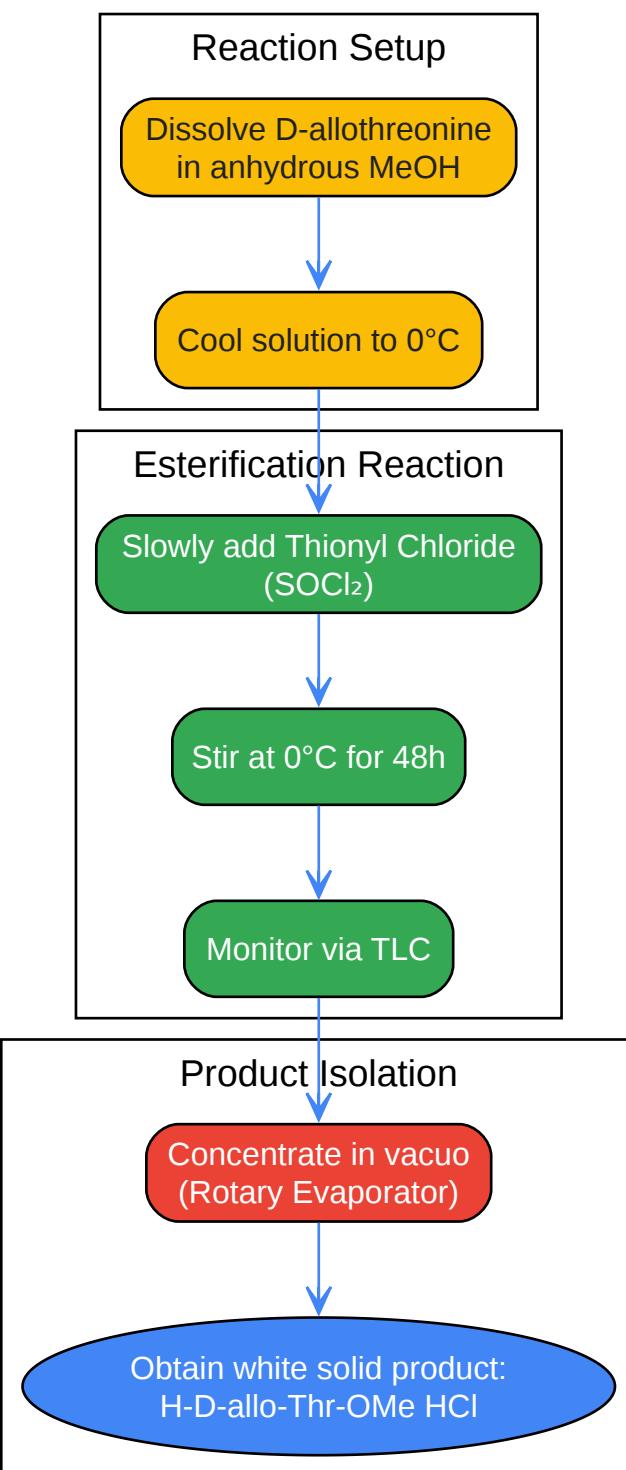
Materials:

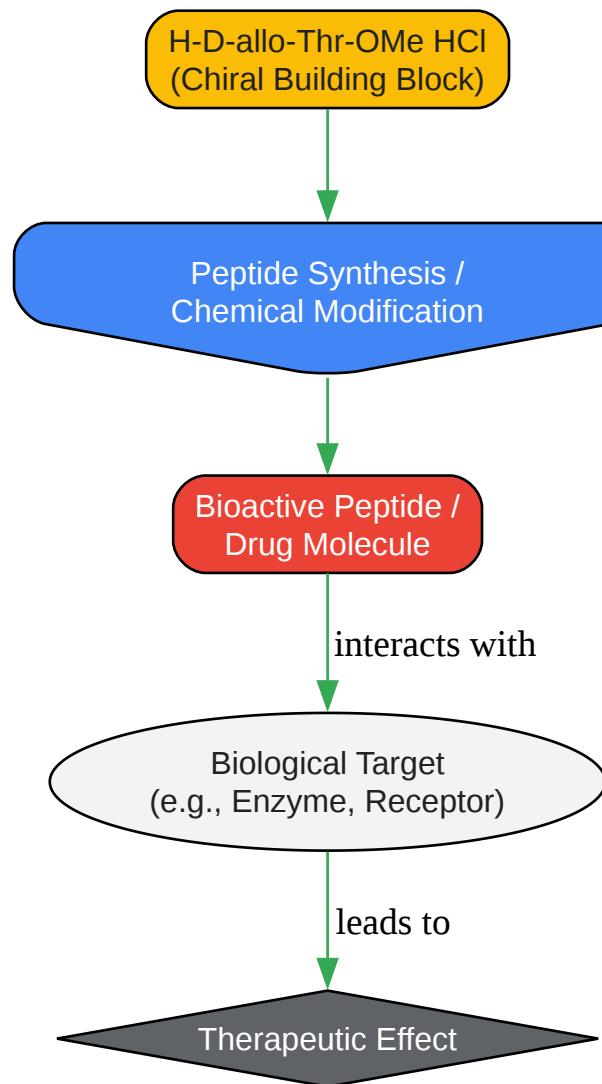
- D-allothreonine
- Anhydrous Methanol (MeOH)
- Thionyl Chloride (SOCl₂)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve D-allothreonine (e.g., 6.0 g) in anhydrous methanol (e.g., 36 mL) in a round-bottom flask.

- Cool the solution to 0°C using an ice bath.
- Slowly add thionyl chloride (e.g., 11.8 g) dropwise to the cooled, stirring solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
- Maintain the reaction at 0°C and continue stirring for 48 hours.
- Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
- The resulting product is **H-D-allo-Thr-OMe HCl** as a white solid. Further purification can be achieved by trituration with diethyl ether.





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